molecular formula C11H17ClN2 B7865632 [(6-Chloropyridin-3-yl)methyl](methyl)(2-methylpropyl)amine

[(6-Chloropyridin-3-yl)methyl](methyl)(2-methylpropyl)amine

Cat. No.: B7865632
M. Wt: 212.72 g/mol
InChI Key: AVDJONBRLAJJRY-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine is an organic compound with the molecular formula C11H16ClN. It is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a methyl group at the 3-position, linked to an amine group that is further substituted with a methyl and a 2-methylpropyl group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-chloropyridine-3-carbaldehyde.

    Reductive Amination: The aldehyde group of 6-chloropyridine-3-carbaldehyde is subjected to reductive amination with methylamine and 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of (6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group.

    Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: N-oxides or other oxidized forms.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

Chemistry

(6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.

Biology

In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

In the industrial sector, (6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which (6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine exerts its effects depends on its interaction with molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloropyridin-3-yl)methylamine
  • (6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine
  • (6-Chloropyridin-3-yl)methyl(2-ethylpropyl)amine

Uniqueness

(6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine is unique due to the specific substitution pattern on the pyridine ring and the presence of both methyl and 2-methylpropyl groups on the amine. This combination of substituents can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of (6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N,2-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-9(2)7-14(3)8-10-4-5-11(12)13-6-10/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDJONBRLAJJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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